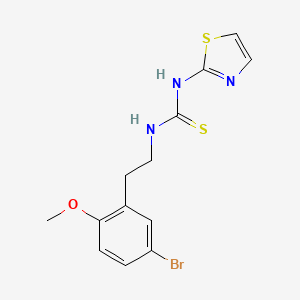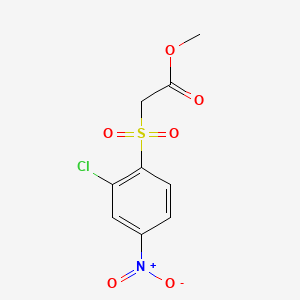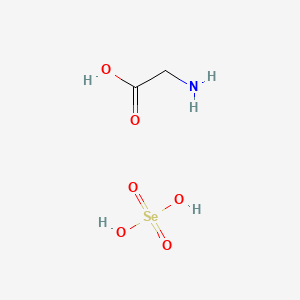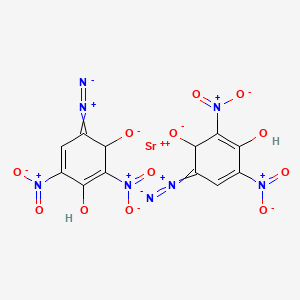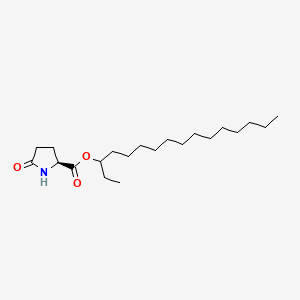
1-Ethyltetradecyl 5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyltetradecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C21H39NO3 and a molecular weight of 353.54 g/mol . It is an ester derivative of 5-oxo-L-proline and is characterized by its unique structure, which includes an ethyltetradecyl group attached to the 5-oxo-L-proline moiety
Méthodes De Préparation
The synthesis of 1-ethyltetradecyl 5-oxo-L-prolinate typically involves esterification reactions. One common method includes the reaction of 5-oxo-L-proline with ethyltetradecanol in the presence of an acid catalyst . The reaction conditions often involve heating the reactants under reflux to facilitate the formation of the ester bond. Industrial production methods may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
1-Ethyltetradecyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyltetradecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-ethyltetradecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The ester group allows it to participate in ester hydrolysis reactions, releasing the active 5-oxo-L-proline moiety . This moiety can then interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Ethyltetradecyl 5-oxo-L-prolinate can be compared with other ester derivatives of 5-oxo-L-proline, such as:
- 1-Methyltetradecyl 5-oxo-L-prolinate
- 1-Butyltetradecyl 5-oxo-L-prolinate
- 1-Hexyltetradecyl 5-oxo-L-prolinate
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the ester group . The unique ethyltetradecyl group in this compound imparts distinct physicochemical properties, making it suitable for specific applications where other derivatives may not be as effective .
Propriétés
Numéro CAS |
37673-30-6 |
|---|---|
Formule moléculaire |
C21H39NO3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
hexadecan-3-yl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H39NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-18(4-2)25-21(24)19-16-17-20(23)22-19/h18-19H,3-17H2,1-2H3,(H,22,23)/t18?,19-/m0/s1 |
Clé InChI |
GYCALDUKXYELNL-GGYWPGCISA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(CC)OC(=O)[C@@H]1CCC(=O)N1 |
SMILES canonique |
CCCCCCCCCCCCCC(CC)OC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


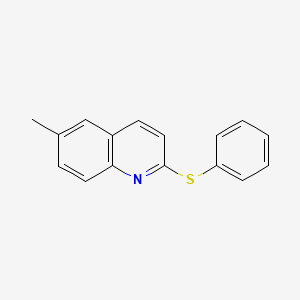
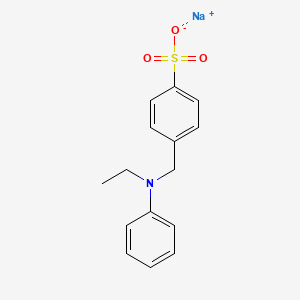

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
